molecular formula C6H2Br2FNO B11051344 1,3-Dibromo-5-fluoro-2-nitrosobenzene

1,3-Dibromo-5-fluoro-2-nitrosobenzene

Cat. No.: B11051344
M. Wt: 282.89 g/mol
InChI Key: DSJFHTYLNCWNAS-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-nitrosobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and nitroso functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dibromo-5-fluorobenzene followed by the reduction of the nitro group to a nitroso group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid or other reducing agents like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-nitrosobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield an alkylamino derivative.

    Reduction Reactions: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, solvents (ethanol, methanol).

    Oxidation: Hydrogen peroxide, potassium permanganate, solvents (water, acetic acid).

Major Products

    Substitution: Alkylamino derivatives, thiol-substituted compounds.

    Reduction: Amino derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-nitrosobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-nitrosobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect biological function. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.

    1,3-Dichloro-5-fluoro-2-nitrosobenzene: Similar structure but with chlorine atoms instead of bromine atoms.

    1,3-Dibromo-5-chloro-2-nitrosobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

1,3-Dibromo-5-fluoro-2-nitrosobenzene is unique due to the combination of bromine, fluorine, and nitroso groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C6H2Br2FNO

Molecular Weight

282.89 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-nitrosobenzene

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H

InChI Key

DSJFHTYLNCWNAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=O)Br)F

Origin of Product

United States

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